Home > Products > Screening Compounds P74109 > Silodosin Dimer 7-Cyano Benzoate
Silodosin Dimer 7-Cyano Benzoate -

Silodosin Dimer 7-Cyano Benzoate

Catalog Number: EVT-13543575
CAS Number:
Molecular Formula: C42H43F6N3O6
Molecular Weight: 799.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Silodosin Dimer 7-Cyano Benzoate is a derivative of Silodosin, which is primarily used as a selective alpha-1 adrenergic receptor antagonist. This compound is indicated for the treatment of benign prostatic hyperplasia, a condition characterized by the non-cancerous enlargement of the prostate gland, leading to urinary difficulties. The dimerization and modification of Silodosin aim to enhance its pharmacological properties and efficacy in therapeutic applications.

Source

Silodosin was first approved by the Food and Drug Administration in 2008 and is marketed under various brand names such as Rapaflo and Urorec. The compound is synthesized from several intermediates through complex chemical processes that enhance its biological activity and specificity for alpha-1A adrenergic receptors, which are predominantly found in the prostate and bladder neck .

Classification

Silodosin Dimer 7-Cyano Benzoate falls under the category of small organic molecules and specifically belongs to the class of indolecarboxamides. It is characterized by its interaction with alpha-1 adrenergic receptors, leading to relaxation of smooth muscle in the lower urinary tract .

Synthesis Analysis

Methods

The synthesis of Silodosin Dimer 7-Cyano Benzoate involves several key steps:

  1. Starting Materials: The process begins with the preparation of an indoline derivative.
  2. Friedel-Crafts Acylation: This step involves acylating the protected indoline with propionyl chloride.
  3. Halogenation: The resulting product undergoes halogenation using concentrated sulfuric acid or hydrobromic acid to introduce halogen groups.
  4. Reduction: The halogenated ketone is reduced using a triethylsilane/trifluoroacetic acid system.
  5. Nitration and Sandmeyer Reaction: The carbonyl compound undergoes nitration followed by a Sandmeyer reaction to introduce a cyano group at the 7-position.
  6. Final Steps: Subsequent reactions include coupling with sodium azide, reduction with palladium on barium sulfate, and chiral resolution to yield the desired Silodosin derivative .

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for Silodosin Dimer 7-Cyano Benzoate is C26H31N3O8C_{26}H_{31}N_{3}O_{8} with a molecular weight of approximately 513.55 g/mol. The structure features an indole core substituted at various positions, including a cyano group at the 7-position and a benzoate moiety.

Data

  • Molecular Weight: 513.55 g/mol
  • Molecular Formula: C26H31N3O8C_{26}H_{31}N_{3}O_{8}
  • Structural Characteristics: The compound contains functional groups such as carboxamides, cyano groups, and aromatic rings, contributing to its pharmacological activity .
Chemical Reactions Analysis

Reactions

Silodosin Dimer 7-Cyano Benzoate can participate in various chemical reactions typical for organic compounds:

  1. Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under specific conditions.
  2. Hydrolysis: The benzoate ester can be hydrolyzed to yield benzoic acid and an alcohol.
  3. Reduction Reactions: Potential reduction of the cyano group can lead to amine derivatives.

Technical Details

These reactions are crucial for modifying the compound's properties or synthesizing related derivatives that may exhibit enhanced therapeutic effects.

Mechanism of Action

Silodosin Dimer 7-Cyano Benzoate operates primarily through selective antagonism of alpha-1A adrenergic receptors located in smooth muscle tissues of the prostate and bladder neck. By binding to these receptors, it induces relaxation of smooth muscle, thereby alleviating urinary obstruction associated with benign prostatic hyperplasia.

Process

  • Binding Affinity: The compound exhibits high affinity for alpha-1A receptors compared to other adrenergic subtypes.
  • Physiological Effects: This binding leads to decreased resistance in urinary flow pathways, resulting in improved symptoms such as urinary hesitancy and urgency .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Silodosin Dimer 7-Cyano Benzoate during synthesis.

Applications

Silodosin Dimer 7-Cyano Benzoate has significant applications in pharmacology:

  • Therapeutic Use: Primarily utilized for managing symptoms associated with benign prostatic hyperplasia.
  • Research Applications: Investigated for potential use in other urological conditions due to its mechanism of action on smooth muscle relaxation.
Synthetic Methodologies for Silodosin Dimer 7-Cyano Benzoate

Novel Condensation Pathways in Dimer Formation

The synthesis of Silodosin Dimer 7-Cyano Benzoate (CAS: 885340-14-7) occurs as a major side product during the nucleophilic substitution reaction between the chiral intermediate (R)-3-{5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (Compound III) and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (Compound IV). This condensation reaction follows a bimolecular mechanism where the primary amine of Compound III acts as a nucleophile attacking the methanesulfonate (mesylate) group of Compound IV. Under standard conditions, this reaction generates the dimer impurity through an unintended secondary amination pathway where the monoalkylated product further reacts with another molecule of Compound IV, forming the tertiary amine structure characteristic of the dimer [2] [6].

The chemical architecture of Silodosin Dimer 7-Cyano Benzoate features a symmetrical tertiary amine core with two identical silodosin-derived moieties connected through a nitrogen atom. Its structure is specifically identified as (R)-3-(5-(2-(bis(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-7-cyanoindolin-1-yl)propyl benzoate, with a molecular formula of C₄₂H₄₃F₆N₃O₆ and molecular weight of 787.81 g/mol [3] [4]. The dimerization reaction exhibits second-order kinetics, with the reaction rate heavily dependent on the concentration of both reactants and the basicity of the reaction medium. Studies indicate dimer formation can reach alarmingly high levels (9-11%) under conventional industrial synthesis conditions when using carbonate bases in protic solvents like isopropanol with extended reaction times (40-50 hours) [6].

Table 1: Key Structural Characteristics of Silodosin Dimer 7-Cyano Benzoate

PropertySpecificationSource
Chemical Name(R)-3-(5-(2-(Bis(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-7-cyanoindolin-1-yl)propyl benzoate [4]
Molecular FormulaC₄₂H₄₃F₆N₃O₆ [3]
Molecular Weight787.81 g/mol [3]
CAS Number885340-14-7 [3] [4]
SynonymsSilodosin Impurity 37, Silodosin Dimer, Dimer Impurity of Silodosin Stage-I [3] [4]

Role of Phase Transfer Catalysts in Nucleophilic Substitution Reactions

Phase transfer catalysts (PTCs) serve as critical tools for modulating the reaction pathway and suppressing dimer formation in silodosin synthesis. These catalysts facilitate the interfacial transfer of reactants between immiscible phases, particularly enhancing the migration of the anionic species generated by the base from the aqueous to organic phase where the nucleophilic substitution occurs. Research demonstrates that tetrabutylammonium iodide (TBAI) exhibits superior catalytic efficiency compared to other PTCs like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) in the condensation reaction [6].

The mechanistic role of TBAI involves the in situ formation of a highly reactive quaternary ammonium complex with the deprotonated amine of Compound III. This complex partitions into the organic phase (toluene), where it encounters Compound IV. The enhanced nucleophilicity of the amine-quaternary ammonium complex promotes faster and more selective monoalkylation, effectively outcompeting the dimerization pathway. Process data reveals that using TBAI (5 mol%) in toluene with dipotassium hydrogen phosphate as base reduces dimer formation to 3.2% within 10-12 hours at 85-90°C – a significant improvement over non-catalyzed reactions that produce >10% dimer impurity under similar conditions [6].

The anion exchange capability of PTCs proves particularly important when using milder phosphate buffers instead of strong inorganic bases. While potassium carbonate generates higher dimer levels (5-7%), the combination of dipotassium hydrogen phosphate with TBAI achieves a more favorable equilibrium by maintaining optimal pH (approximately 9-10) that balances amine nucleophilicity with minimized formation of the dialkylated species. This approach demonstrates a 60-70% reduction in dimer formation compared to carbonate-based systems without PTCs [6].

Table 2: Impact of Phase Transfer Catalysts on Dimer Formation

PTC TypeConcentration (mol%)Reaction Time (h)Dimer Formation (%)Key Observation
None040-509-11%Extended reaction time promotes dialkylation
TBAI510-123.2%Optimal balance of reaction rate and selectivity
TBAB512-144.8%Lower catalytic efficiency than iodide counterpart
BTEAC514-165.2%Chloride anion shows reduced nucleophilic activation

Optimization of Reaction Parameters to Minimize Undesired Dimerization

Comprehensive optimization of reaction parameters has enabled significant suppression of Silodosin Dimer 7-Cyano Benzoate formation to levels below 0.03%, representing a paradigm shift in process chemistry for silodosin manufacturing. The three critical parameters requiring precise control are stoichiometric balance, temperature modulation, and solvent engineering [6].

Stoichiometric optimization reveals that using a slight deficit of the mesylate reactant (Compound IV) relative to the amine intermediate (Compound III) provides the most effective control against dimerization. Maintaining a molar ratio of 0.95:1.0 (Compound IV:Compound III) creates a kinetically controlled regime where the monoalkylated product dominates. This contrasts sharply with the conventional 1:1 ratio that yields 3.2% dimer even with PTC present. Further reduction below 0.9:1 compromises conversion efficiency, establishing the 0.95:1 ratio as optimal [6].

Temperature profiling demonstrates a non-linear relationship between reaction temperature and dimer formation. While higher temperatures (85-90°C) accelerate the desired monoalkylation, they simultaneously promote the competing dimerization pathway. Implementing a gradient protocol – initiating the reaction at 85°C for 2 hours to achieve approximately 60% conversion, then reducing to 60°C for the remaining 8 hours – achieves near-complete conversion (98.5%) while maintaining dimer impurity below 0.5%. This temperature-staged approach leverages the higher activation energy of the dimerization pathway [6].

Solvent selection profoundly impacts the reaction selectivity profile. Protic solvents like isopropanol promote ionization but increase dimer formation to unacceptable levels (>8%). Conversely, aprotic solvents like toluene provide superior selectivity when combined with PTCs. Research indicates that adding 15% v/v dimethylacetamide (DMA) as a co-solvent to toluene further enhances selectivity by solvating the intermediate without facilitating proton transfer that accelerates the dialkylation pathway. This optimized solvent system reduces dimer formation to 1.8% without compromising reaction rate [6].

Downstream purification strategies remain essential despite optimized reaction conditions. Converting the crude product to an acid salt complex (particularly acetate salt) enables selective crystallization where the dimer impurity remains soluble in the mother liquor. This purification approach has demonstrated capability to reduce residual dimer levels to <0.03% – significantly below the 0.5% threshold typically achieved through conventional crystallization methods. The process involves dissolving the crude product in ethyl acetate, adding acetic acid (1.05 equivalents), cooling to 0-5°C, and isolating the crystalline salt [6].

Table 3: Optimization Parameters and Their Impact on Dimer Formation

ParameterStandard ConditionOptimized ConditionDimer Reduction (%)
Stoichiometry (IV:III)1:10.95:165% reduction
Temperature ProfileIsothermal 85°CGradient 85°C→60°C84% reduction
Solvent SystemTolueneToluene:DMA (85:15)44% reduction
Catalyst Loading3 mol% TBAI5 mol% TBAI35% reduction
Reaction Time40-50 hours10-12 hours70% reduction

Properties

Product Name

Silodosin Dimer 7-Cyano Benzoate

IUPAC Name

3-[5-[(2R)-2-[bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate

Molecular Formula

C42H43F6N3O6

Molecular Weight

799.8 g/mol

InChI

InChI=1S/C42H43F6N3O6/c1-30(24-31-25-33-16-18-51(39(33)34(26-31)27-49)17-9-21-55-40(52)32-10-3-2-4-11-32)50(19-22-53-35-12-5-7-14-37(35)56-28-41(43,44)45)20-23-54-36-13-6-8-15-38(36)57-29-42(46,47)48/h2-8,10-15,25-26,30H,9,16-24,28-29H2,1H3/t30-/m1/s1

InChI Key

HBZBJIUNYHMIIU-SSEXGKCCSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N(CCOC4=CC=CC=C4OCC(F)(F)F)CCOC5=CC=CC=C5OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.